Cas no 5194-37-6 (4-bromo-1-benzothiophene-2-carboxylic acid)

4-bromo-1-benzothiophene-2-carboxylic acid is a versatile compound with significant applications in organic synthesis. Its brominated and carboxylated benzothiophene moiety facilitates synthetic transformations, enhancing its utility in drug discovery and materials science. This compound offers improved stability, selective reactivity, and is suitable for various organic synthesis routes.
4-bromo-1-benzothiophene-2-carboxylic acid structure
5194-37-6 structure
Product Name:4-bromo-1-benzothiophene-2-carboxylic acid
CAS No:5194-37-6
MF:C9H5BrO2S
MW:257.103800535202
MDL:MFCD03407342
CID:366314
PubChem ID:13466538
Update Time:2025-11-01

4-bromo-1-benzothiophene-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 4-Bromobenzo[b]thiophene-2-carboxylic acid
    • 4-Bromo-1-benzothiophene-2-carboxylic acid
    • 4-BROMO-BENZO[B]THIOPHENE-2-CARBOXYLIC ACID
    • Benzo[b]thiophene-2-carboxylicacid, 4-bromo-
    • 4-Bromobenzothiophene-2-carboxylic acid
    • FT-0681052
    • Benzo[b]thiophene-2-carboxylic acid, 4-bromo-
    • P10257
    • A871113
    • AKOS005072800
    • CS-0041386
    • BCP28443
    • GA-0924
    • AMY29118
    • 4-Bromobenzo[b]thiophene-2-carboxylicacid
    • DTXSID50541559
    • PB18598
    • SCHEMBL1091931
    • MFCD03407342
    • EN300-309250
    • LAYNZUFIYSYHIV-UHFFFAOYSA-N
    • J-514806
    • SY027454
    • 5194-37-6
    • Z1269230239
    • DB-071461
    • 4-Bromobenzothiophene-2-carboxylic acid;4-Bromo-1-benzothiophene-2-carboxylic acid;
    • 4-bromo-1-benzothiophene-2-carboxylic acid
    • MDL: MFCD03407342
    • Inchi: 1S/C9H5BrO2S/c10-6-2-1-3-7-5(6)4-8(13-7)9(11)12/h1-4H,(H,11,12)
    • InChI Key: LAYNZUFIYSYHIV-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC2=C1C=C(C(=O)O)S2

Computed Properties

  • Exact Mass: 255.91900
  • Monoisotopic Mass: 255.91936g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 222
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 65.5Ų

Experimental Properties

  • Density: 1.813±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 272 ºC (ethanol )
  • Boiling Point: 429.7°C at 760 mmHg
  • Flash Point: 213.652°C
  • Refractive Index: 1.739
  • Solubility: Very slightly soluble (0.15 g/l) (25 º C),
  • PSA: 65.54000
  • LogP: 3.36200

4-bromo-1-benzothiophene-2-carboxylic acid Security Information

4-bromo-1-benzothiophene-2-carboxylic acid Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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4-bromo-1-benzothiophene-2-carboxylic acid Production Method

4-bromo-1-benzothiophene-2-carboxylic acid Suppliers

Amadis Chemical Company Limited
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(CAS:5194-37-6)4-bromo-1-benzothiophene-2-carboxylic acid
Order Number:A871113
Stock Status:in Stock
Quantity:100.0g/250.0g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:27
Price ($):231.0/463.0
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4-bromo-1-benzothiophene-2-carboxylic acid Related Literature

Additional information on 4-bromo-1-benzothiophene-2-carboxylic acid

4-Bromo-1-Benzothiophene-2-Carboxylic Acid (CAS No. 5194-37-6): A Comprehensive Overview

4-Bromo-1-benzothiophene-2-carboxylic acid (CAS No. 5194-37-6) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound, characterized by its unique benzothiophene core and bromo substituent, exhibits a range of properties that make it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional materials. This article provides an in-depth exploration of the chemical structure, synthesis methods, applications, and recent research advancements related to 4-bromo-1-benzothiophene-2-carboxylic acid.

Chemical Structure and Properties

4-Bromo-1-benzothiophene-2-carboxylic acid is a heterocyclic compound with the molecular formula C10H6BrO2S. The benzothiophene core consists of a benzene ring fused to a thiophene ring, providing a rigid and planar structure. The presence of the bromo substituent at the 4-position and the carboxylic acid group at the 2-position imparts unique chemical reactivity and physical properties to the molecule. These features make it an attractive starting material for various synthetic transformations.

The compound is typically obtained as a white crystalline solid with a melting point ranging from 180 to 185°C. It is sparingly soluble in water but exhibits good solubility in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and dichloromethane (DCM). The carboxylic acid group can undergo esterification, amidation, and other functional group transformations, making it a versatile building block for organic synthesis.

Synthesis Methods

The synthesis of 4-bromo-1-benzothiophene-2-carboxylic acid can be achieved through several routes, each with its own advantages and limitations. One common method involves the bromination of 1-benzothiophene-2-carboxylic acid followed by selective bromination at the 4-position. This can be accomplished using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as acetic acid or carbon tetrachloride.

An alternative approach involves the condensation of 2-bromobenzenesulfinic acid with acetylene in the presence of a base to form the corresponding benzothiophene derivative, followed by oxidation to introduce the carboxylic acid group. This method offers better control over regioselectivity and can be scaled up for industrial production.

Applications in Medicinal Chemistry

4-Bromo-1-benzothiophene-2-carboxylic acid has found extensive applications in medicinal chemistry due to its potential as a lead compound for drug discovery. The benzothiophene scaffold is known for its ability to modulate various biological targets, including enzymes, receptors, and ion channels. Recent studies have highlighted its potential as an inhibitor of specific kinases involved in cancer progression.

A notable example is its use as a precursor in the synthesis of selective inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression. These inhibitors have shown promise in preclinical studies for their antiproliferative effects on various cancer cell lines. Additionally, derivatives of 4-bromo-1-benzothiophene-2-carboxylic acid have been explored for their anti-inflammatory and analgesic properties, making them potential candidates for treating chronic pain conditions.

Applications in Materials Science

Beyond medicinal chemistry, 4-bromo-1-benzothiophene-2-carboxylic acid has also gained attention in materials science due to its unique electronic properties. The benzothiophene core provides conjugation and planarity, which are essential for designing organic semiconductors and optoelectronic materials.

In particular, derivatives of this compound have been used as building blocks for constructing organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs). The bromo substituent can be used as a handle for further functionalization, allowing for fine-tuning of electronic properties through molecular engineering. Recent research has demonstrated that these materials exhibit high charge carrier mobility and excellent photovoltaic performance, making them promising candidates for next-generation electronic devices.

Recent Research Advancements

The ongoing research on 4-bromo-1-benzothiophene-2-carboxylic acid continues to uncover new applications and improve our understanding of its properties. For instance, a recent study published in the Journal of Medicinal Chemistry reported the development of novel CDK inhibitors derived from this compound that exhibit enhanced selectivity and potency compared to existing inhibitors.

In another study published in Advanced Materials, researchers explored the use of 4-bromo-1-benzothiophene-2-carboxylic acid-based polymers as active layers in OPVs. The results showed that these polymers exhibited high power conversion efficiencies due to their optimized bandgap and charge transport properties.

Safety Considerations

Safety is a critical aspect when handling any chemical compound. While 4-bromo-1-benzothiophene-2-carboxylic acid is not classified as a hazardous substance under current regulations, it is important to follow standard laboratory safety protocols when working with this compound. Proper personal protective equipment (PPE) such as gloves, goggles, and lab coats should be worn at all times. Additionally, appropriate ventilation should be maintained to prevent inhalation of vapors or dust particles.

In conclusion, 4-bromo-1-benzothiophene-2-carboxylic acid (CAS No. 5194-37-6) is a multifaceted compound with significant potential in both medicinal chemistry and materials science. Its unique chemical structure and versatile reactivity make it an invaluable starting material for synthesizing a wide range of functional molecules. As research continues to advance, it is likely that new applications and improvements will further expand its utility in various fields.

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Amadis Chemical Company Limited
(CAS:5194-37-6)4-bromo-1-benzothiophene-2-carboxylic acid
A871113
Purity:99%/99%
Quantity:100.0g/250.0g
Price ($):231.0/463.0
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